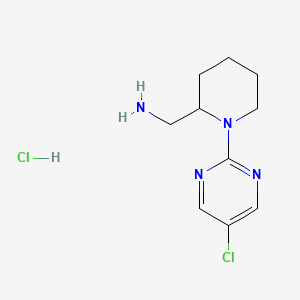

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride

Brand Name:

Vulcanchem

CAS No.:

1261234-05-2

VCID:

VC8063800

InChI:

InChI=1S/C10H15ClN4.ClH/c11-8-6-13-10(14-7-8)15-4-2-1-3-9(15)5-12;/h6-7,9H,1-5,12H2;1H

SMILES:

C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl

Molecular Formula:

C10H16Cl2N4

Molecular Weight:

263.16 g/mol

(1-(5-Chloropyrimidin-2-yl)piperidin-2-yl)methanamine hydrochloride

CAS No.: 1261234-05-2

Cat. No.: VC8063800

Molecular Formula: C10H16Cl2N4

Molecular Weight: 263.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261234-05-2 |

|---|---|

| Molecular Formula | C10H16Cl2N4 |

| Molecular Weight | 263.16 g/mol |

| IUPAC Name | [1-(5-chloropyrimidin-2-yl)piperidin-2-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C10H15ClN4.ClH/c11-8-6-13-10(14-7-8)15-4-2-1-3-9(15)5-12;/h6-7,9H,1-5,12H2;1H |

| Standard InChI Key | PNDOAZWRDHLCGZ-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl |

| Canonical SMILES | C1CCN(C(C1)CN)C2=NC=C(C=N2)Cl.Cl |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₆Cl₂N₄ | |

| Molecular weight | 263.17 g/mol | |

| CAS number | 1261234-05-2 | |

| PubChem CID | 56973027 (parent compound) |

Synthesis and Manufacturing

The synthesis of this compound involves multi-step reactions, often starting with pyrimidine derivatives or piperidine precursors.

Key Synthetic Pathways

-

Mitsunobu Reaction:

-

Nucleophilic Aromatic Substitution:

-

Salt Formation:

| Step | Reagents/Conditions | Yield (Example) | Source |

|---|---|---|---|

| Mitsunobu coupling | DIAD, PPh₃, DMF/THF | 55% | |

| Pyrimidine coupling | DIEA, DMF, 60°C, 4 h | 45% | |

| HCl salt formation | HCl gas, ethanol | 100% |

Physical and Chemical Properties

Biological Activity and Applications

Comparative Analysis with Analogues

Research Findings and Data

In Vitro and In Vivo Studies

Mass Molarity Calculator

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume

Molecular Mass Calculator